molecular formula C32H35NO9 B12746447 2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, (S)- CAS No. 134568-33-5

2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, (S)-

Cat. No.: B12746447
CAS No.: 134568-33-5
M. Wt: 577.6 g/mol
InChI Key: PPEOGDNAOPHKRF-SYZXBLONSA-N
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Description

2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple methoxy groups and a unique heptalen structure, which may contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the heptalen core and the introduction of methoxy groups. Typical synthetic routes may include:

    Formation of the Heptalen Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Methoxy Groups: Methoxylation reactions using reagents such as dimethyl sulfate or methanol in the presence of a base.

    Amidation: The final step may involve the formation of the propenamide group through amidation reactions using appropriate amines and acylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Oxidative cleavage of methoxy groups or the heptalen core.

    Reduction: Reduction of the carbonyl group in the heptalen structure.

    Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy groups or the propenamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Alteration of Cellular Processes: Impact on cellular metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, ®-: The enantiomer of the compound .

    Other Methoxy-Substituted Heptalenes: Compounds with similar heptalen cores and methoxy substitutions.

Uniqueness

This compound’s uniqueness lies in its specific stereochemistry and the arrangement of methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

134568-33-5

Molecular Formula

C32H35NO9

Molecular Weight

577.6 g/mol

IUPAC Name

(E)-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C32H35NO9/c1-36-24-12-10-20-21(17-23(24)34)22(11-9-19-16-27(39-4)31(41-6)32(42-7)29(19)20)33-28(35)13-8-18-14-25(37-2)30(40-5)26(15-18)38-3/h8,10,12-17,22H,9,11H2,1-7H3,(H,33,35)/b13-8+/t22-/m0/s1

InChI Key

PPEOGDNAOPHKRF-SYZXBLONSA-N

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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